molecular formula C21H35LiO2Si2 B14194988 lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane CAS No. 917617-40-4

lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane

Cat. No.: B14194988
CAS No.: 917617-40-4
M. Wt: 382.6 g/mol
InChI Key: QNZALRHLFBYXBL-UHFFFAOYSA-N
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Description

Lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane is a complex organosilicon compound It features a lithium ion coordinated with a tert-butyl group and a dimethylsilyl group, which is further connected to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane typically involves multiple steps One common approach starts with the preparation of the indene derivative, which is then functionalized with tert-butyl(dimethyl)silyl groups

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indene moiety.

    Substitution: The tert-butyl and dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane involves its interaction with various molecular targets. The lithium ion can coordinate with different functional groups, influencing the compound’s reactivity and stability. The tert-butyl and dimethylsilyl groups provide steric protection, enhancing the compound’s selectivity in reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane is unique due to its combination of lithium coordination and sterically protected silyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications.

Properties

CAS No.

917617-40-4

Molecular Formula

C21H35LiO2Si2

Molecular Weight

382.6 g/mol

IUPAC Name

lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane

InChI

InChI=1S/C21H35O2Si2.Li/c1-20(2,3)24(7,8)22-17-13-11-12-16-14-15-18(19(16)17)23-25(9,10)21(4,5)6;/h11-15H,1-10H3;/q-1;+1

InChI Key

QNZALRHLFBYXBL-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)[Si](C)(C)OC1=C[CH-]C2=C1C(=CC=C2)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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